2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is an organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl group. The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Trifluoroacetic acid in dichloromethane is commonly used for the deprotection of the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, which can further react to form various derivatives .
Scientific Research Applications
2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid involves the cleavage of the tert-butoxycarbonyl group under acidic conditions. The resulting free amine can participate in various biochemical pathways and interact with molecular targets such as enzymes and receptors . The resonance stabilization of the carbonyl oxygen facilitates the cleavage of the tert-butyl group, leading to the formation of a carbocation that can undergo further reactions .
Comparison with Similar Compounds
Similar Compounds
(S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid: This compound also features a tert-butoxycarbonyl-protected amino group and is used in peptide synthesis.
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile: Another compound with a tert-butoxycarbonyl group, used in organic synthesis.
Uniqueness
2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is unique due to its combination of a pyrazole ring and a butanoic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo selective deprotection and participate in various reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-5-9(10(15)16)14-7-6-8(13-14)11(17)18-12(2,3)4/h6-7,9H,5H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVRKVHTLXCZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CC(=N1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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